molecular formula C11H8O3S B6229329 5-phenoxythiophene-2-carboxylic acid CAS No. 400715-46-0

5-phenoxythiophene-2-carboxylic acid

Cat. No.: B6229329
CAS No.: 400715-46-0
M. Wt: 220.2
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Description

5-Phenoxythiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The phenoxy group attached to the thiophene ring at the 5-position and the carboxylic acid group at the 2-position make this compound unique. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenoxythiophene-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 5-bromothiophene-2-carboxylic acid with phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Another method involves the Suzuki-Miyaura coupling reaction, where 5-bromothiophene-2-carboxylic acid is coupled with phenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate. This reaction is usually performed in a solvent such as tetrahydrofuran or dimethylformamide under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Phenoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Electrophiles like bromine or chlorinating agents, solvents like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-Phenoxythiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 5-phenoxythiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxy and carboxylic acid groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorothiophene-2-carboxylic acid
  • 5-Bromothiophene-2-carboxylic acid
  • 5-Phenylthiophene-2-carboxylic acid

Uniqueness

5-Phenoxythiophene-2-carboxylic acid is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of novel materials and potential therapeutic agents.

Properties

CAS No.

400715-46-0

Molecular Formula

C11H8O3S

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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